molecular formula C9H17NO2 B1283801 1-Propylpiperidine-2-carboxylic acid CAS No. 926275-68-5

1-Propylpiperidine-2-carboxylic acid

Cat. No. B1283801
CAS RN: 926275-68-5
M. Wt: 171.24 g/mol
InChI Key: LHQWZZQCEJHGMZ-UHFFFAOYSA-N
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Description

1-Propylpiperidine-2-carboxylic acid is a cyclic α-amino acid derivative with a piperidine ring and a carboxylic acid functional group. While the provided papers do not directly discuss 1-propylpiperidine-2-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), has been reported using a protected derivative that allows for the preparation of either enantiomer. This synthesis involves intermediates that can be purified by crystallization, suggesting a potential for large-scale preparation . Another synthetic strategy for cyclic α,α-disubstituted α-amino acids, specifically 1-substituted 4-aminopiperidine-4-carboxylic acids, involves reductive amination followed by Curtius rearrangement . These methods could potentially be adapted for the synthesis of 1-propylpiperidine-2-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of β-amino acids like APiC is significant because it can be incorporated into a helical conformation known as the "14-helix," which is stabilized by hydrogen bonds . This information is relevant as it suggests that 1-propylpiperidine-2-carboxylic acid could also adopt specific secondary structures depending on its incorporation into peptides or other molecular frameworks.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1-propylpiperidine-2-carboxylic acid. However, the synthesis of acridine-9-carboxylic acid derivatives involves reactions such as bromination and azo-coupling . These types of reactions could be relevant to the functionalization of the piperidine ring or the carboxylic acid group in 1-propylpiperidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-propylpiperidine-2-carboxylic acid can be inferred from related compounds. For instance, 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit potent gastric antisecretory properties , indicating that carboxylic acid derivatives can have significant biological activity. The properties of 1-propylpiperidine-2-carboxylic acid would likely include its solubility, acidity, and potential for forming salts or esters, which are common characteristics of carboxylic acids.

Scientific Research Applications

Extraction and Recovery in Chemical Industries

1-Propylpiperidine-2-carboxylic acid, as a type of carboxylic acid, is relevant in the extraction and recovery processes within chemical industries. Reactive extraction using various extractant-diluent systems, including mixed extractants and binary diluents, has been explored for carboxylic acids like propionic acid, which is structurally similar to 1-Propylpiperidine-2-carboxylic acid. These studies have implications for the design of reactive extraction processes for propionic acid recovery from waste streams and fermentation broths (Keshav, Wasewar, Chand, & Uslu, 2009) (Keshav, Chand, & Wasewar, 2009).

Applications in Fermentation and Microbial Production

Propionic acid, closely related to 1-Propylpiperidine-2-carboxylic acid, is produced via microbial fermentation and has applications in food, cosmetic, plastics, and pharmaceutical industries. The study of various metabolic pathways for propionate production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing production and reducing downstream purification costs (Gonzalez-Garcia et al., 2017).

Synthesis and Characterization in Pharmaceutical Applications

The synthesis of indole-2-carboxylic acid derivatives, which include compounds similar to 1-Propylpiperidine-2-carboxylic acid, has significant therapeutic applications. These compounds, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown notable antibacterial and antifungal activities, indicating potential for developing potent pharmaceuticals (Raju et al., 2015).

Utilization in Peptide Synthesis

1-Propylpiperidine-2-carboxylic acid derivatives, like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), have been used in the solid-phase synthesis of peptides. TOAC serves as a rigid electron paramagnetic resonance probe and fluorescence quencher, demonstrating its utility in advanced biochemical applications (Martin et al., 2001).

Chemical Engineering and Process Design

Research on the reactive extraction of carboxylic acids, including compounds similar to 1-Propylpiperidine-2-carboxylic acid, has provided insights into chemical engineering processes. These studies have focused on optimizing conditions for the extraction of acids like propionic acid, which have applications in pharmaceutical, agricultural, and chemical industries (Kumar, Datta, & Babu, 2010).

properties

IUPAC Name

1-propylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWZZQCEJHGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588124
Record name 1-Propylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylpiperidine-2-carboxylic acid

CAS RN

926275-68-5
Record name 1-Propylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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